molecular formula C25H31Cl2N3O4 B13999966 Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate CAS No. 7409-37-2

Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate

Cat. No.: B13999966
CAS No.: 7409-37-2
M. Wt: 508.4 g/mol
InChI Key: MUTLTYCRUBIYGG-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to chlorambucil, a well-known chemotherapy agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate involves multiple steps, starting with the formation of the core structure through a series of condensation and substitution reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different biological activities and properties .

Scientific Research Applications

Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to DNA cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .

Properties

CAS No.

7409-37-2

Molecular Formula

C25H31Cl2N3O4

Molecular Weight

508.4 g/mol

IUPAC Name

ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C25H31Cl2N3O4/c1-2-34-25(33)23(17-19-6-4-3-5-7-19)29-24(32)22(28-18-31)16-20-8-10-21(11-9-20)30(14-12-26)15-13-27/h3-11,18,22-23H,2,12-17H2,1H3,(H,28,31)(H,29,32)

InChI Key

MUTLTYCRUBIYGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC=O

Origin of Product

United States

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